

Spectroscopic Profile of Methyl 4-O-feruloylquininate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-O-feruloylquininate**, a natural product with recognized biological activities. The information presented herein is essential for its identification, characterization, and further investigation in drug discovery and development. While the primary literature detailing the full spectroscopic analysis was not fully accessible, this document compiles and presents the available data and outlines the standard methodologies for its determination.

Data Presentation

The following tables summarize the available and inferred spectroscopic data for **Methyl 4-O-feruloylquininate** and its constituent parts.

Table 1: NMR Spectroscopic Data

Complete, experimentally verified NMR data for **Methyl 4-O-feruloylquininate** is not publicly available in the aggregated search results. The structural elucidation has been reported using NMR spectroscopy. A certificate of analysis for a commercial sample of **Methyl 4-O-feruloylquininate** states that the NMR spectrum is "Consistent with structure," but does not provide the specific chemical shifts or coupling constants.

For reference, predicted ^1H NMR data for the closely related compound, 4-Feruloylquinic acid, is available. The key difference in **Methyl 4-O-feruloylquininate** is the methylation of the

carboxylic acid on the quinic acid moiety, which would primarily affect the chemical shifts of adjacent protons.

Note: The following data is for the related compound 4-Feruloylquinic acid and should be used for reference purposes only.

| Proton (tentative assignment) | Predicted ¹ H Chemical Shift (ppm) in D ₂ O |
|------------------------------------|---|
| Feruloyl - Olefinic H | 7.0 - 7.5 |
| Feruloyl - Aromatic H | 6.5 - 7.2 |
| Feruloyl - OCH ₃ | ~3.8 |
| Quinate - H4 (ester linkage) | 4.5 - 5.0 |
| Quinate - Other CH/CH ₂ | 1.5 - 4.0 |

Table 2: Mass Spectrometry (MS) Data

The molecular formula for **Methyl 4-O-feruloylquinate** is C₁₈H₂₂O₉, with a molecular weight of approximately 382.36 g/mol. The structure was confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). While the specific fragmentation pattern for the methyl ester is not detailed in the available results, data for the parent compound, 4-O-Feruloylquinic acid, can provide insight into the expected fragmentation of the feruloyl and quinic acid moieties.

| Analysis Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid |
|---------------|---|---|
| ESI-MS | Expected [M+H] ⁺ : ~383.13, [M+Na] ⁺ : ~405.11 | 193 (Feruloyl moiety), 177, 145, 117 |

Table 3: UV Spectroscopic Data

The UV spectrum of **Methyl 4-O-feruloylquinate** was used in its initial structural elucidation. The UV absorption maxima (λ_{max}) are characteristic of the ferulic acid chromophore.

| Solvent | λ_{max} (nm) |
|-------------------------------|---|
| Methanol or Ethanol (typical) | ~325 nm and ~290 nm (expected based on feruloyl moiety) |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **Methyl 4-O-feruloylquinic acid** are described in the primary literature by Ge et al. (2007). While the full text of this specific publication is not available, this section outlines the general, standardized methodologies for such analyses.

Isolation and Purification

Methyl 4-O-feruloylquinic acid is a natural product that can be isolated from plant sources, such as *Stemona japonica*. The general workflow for its purification involves:

- **Extraction:** The plant material is typically dried, ground, and extracted with a suitable organic solvent, such as methanol or ethanol.
- **Fractionation:** The crude extract is then partitioned between solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility.
- **Chromatography:** The fraction containing the target compound is subjected to one or more chromatographic techniques for purification. This often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

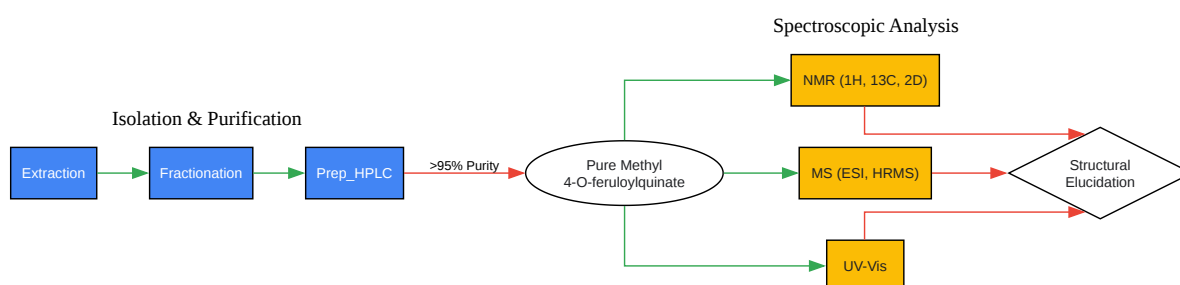
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , MeOD, or DMSO-d_6).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure and assign all

proton and carbon signals.

- Instrumentation: ESI-MS is a common technique for the analysis of polar natural products like **Methyl 4-O-feruloylquininate**.
- Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths (typically 200-400 nm).
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) are recorded, which are indicative of the chromophores present in the molecule.

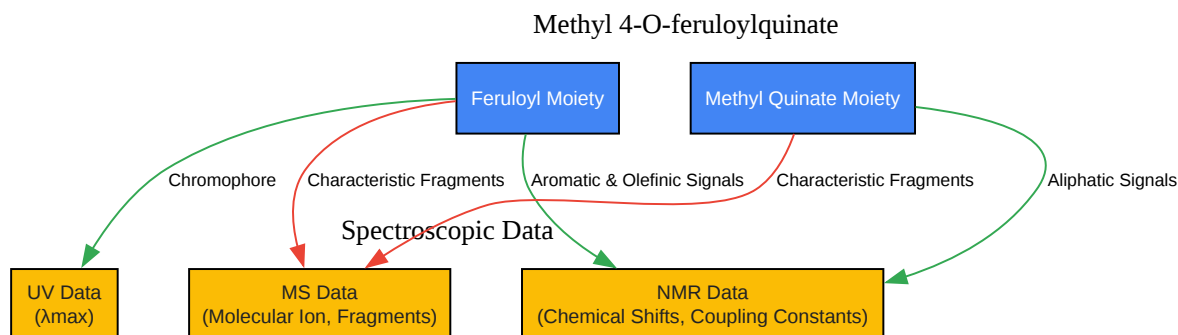
Mandatory Visualization

The following diagrams illustrate the general workflows for the isolation and spectroscopic analysis of a natural product like **Methyl 4-O-feruloylquininate**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Methyl 4-O-feruloylquininate**.



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Caption: Logical relationship between the chemical structure and the resulting spectroscopic data for **Methyl 4-O-feruloylquininate**.

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